
2-cyano-N'-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide is a chemical compound with the molecular formula C8H5F6N3O2. It is known for its unique structure, which includes both cyano and hexafluoro groups, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of 2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide typically involves the reaction of cyanoacetohydrazide with hexafluoroacetone. The reaction is usually carried out in a solvent such as methanol under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide involves its interaction with molecular targets through its cyano and hexafluoro groups. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide include:
- 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
- 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and applications. The presence of the hexafluoro group in 2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide makes it unique, providing it with distinct properties such as increased stability and reactivity under certain conditions.
Properties
Molecular Formula |
C8H5F6N3O2 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
2-cyano-N-[(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C8H5F6N3O2/c9-7(10,11)4(3-5(18)8(12,13)14)16-17-6(19)1-2-15/h1,3H2,(H,17,19) |
InChI Key |
HQKDNFHOTSKGTA-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(=O)NN=C(CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


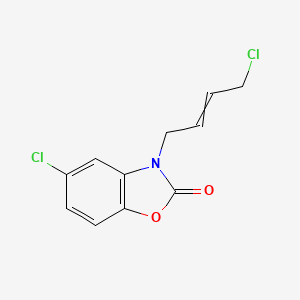
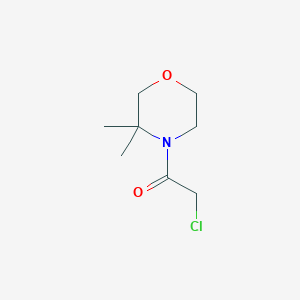
![(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B11724670.png)
![2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B11724683.png)
![3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one](/img/structure/B11724687.png)
![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)
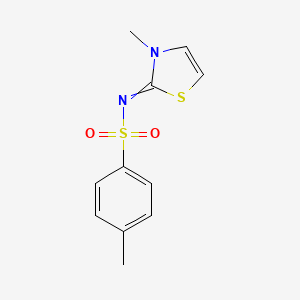

![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
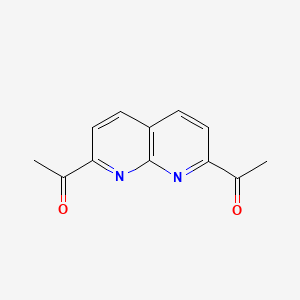
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
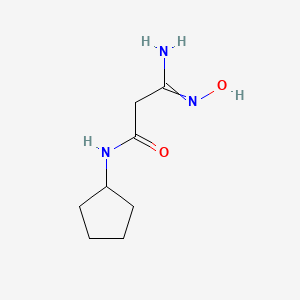
![3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B11724727.png)
![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
